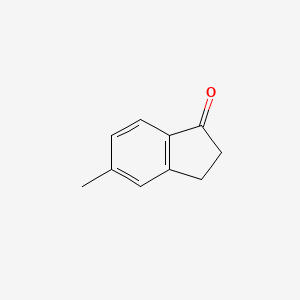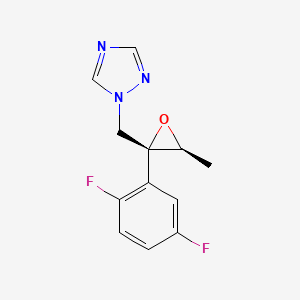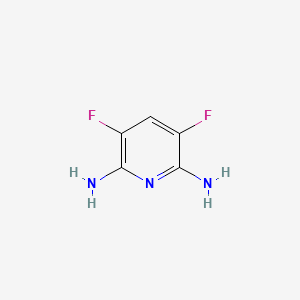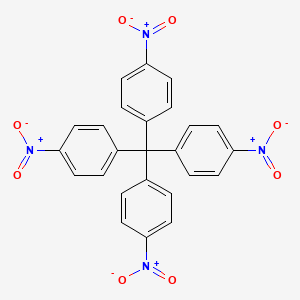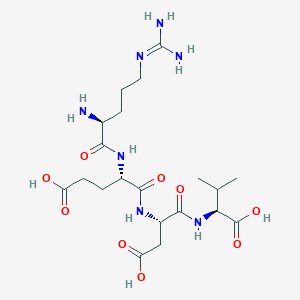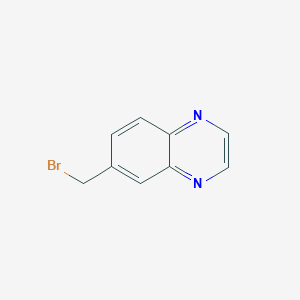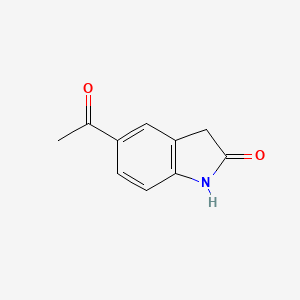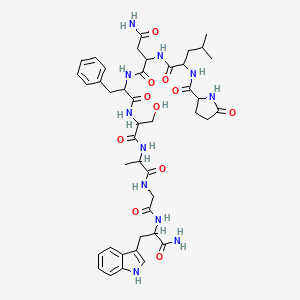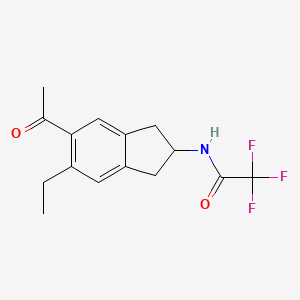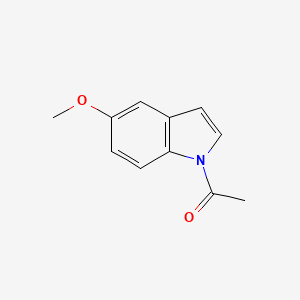
1-Acetyl-5-methoxyindole
Overview
Description
1-Acetyl-5-methoxyindole is a chemical compound that is part of a broader class of molecules known as oxindoles. These compounds are characterized by an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and various functional groups attached to this core structure. The specific functional groups in this compound include an acetyl group at the first position and a methoxy group at the fifth position of the indole ring system.
Synthesis Analysis
The synthesis of related 1-acetamide-5-methoxy-2-oxindoles has been achieved through a two-step process involving an Ugi-SN2 one-pot reaction followed by a xanthate mediated free radical cyclization, yielding moderate to good yields . This method demonstrates the potential for creating a variety of oxindole derivatives, including this compound, by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxindole derivatives can be elucidated using various spectroscopic techniques such as UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra . These techniques allow for the determination of the positions of protons and carbons within the molecule, which is crucial for confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Oxindole derivatives can undergo a range of chemical reactions. For instance, alkylation reactions under basic conditions have been shown to yield C-alkylated products, as demonstrated by the synthesis of 3-acetyl-1,3-dibenzyl-5-methoxy-1,3-dihydro-2H-indol-2-one . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxindole derivatives can be inferred from their molecular structure and the functional groups present. For example, the UV absorption spectra of these compounds typically show strong absorption bands due to π-π* transitions of the oxadiazole group, which is often a part of the oxindole derivatives . Additionally, electrochemical studies have revealed that these compounds exhibit redox processes, which could be relevant for their biological activity.
Relevant Case Studies
Several studies have explored the biological activities of oxindole derivatives. For instance, some newly synthesized 1-acetamide-5-methoxy-2-oxindoles have been evaluated as 5-HT7 receptor ligands, providing insights into their potential as therapeutic agents . Furthermore, antimicrobial studies have revealed significant antibacterial activity against various bacterial strains, highlighting the potential of these compounds as antibacterial agents .
Scientific Research Applications
Fluorescence Quenching Studies
1-Acetyl-5-methoxyindole, a derivative of indole, has been studied for its role in fluorescence quenching. Research by Sanyal et al. (1989) explored the quenching of fluorescence of 5-methoxyindole and related compounds by oxidized dithiothreitol, suggesting a ground-state interaction which is crucial for understanding fluorescence dynamics in biological systems (Sanyal et al., 1989).
Plant Immune System Stimulation
Kong et al. (2021) investigated the biological activity of 5-methoxyindole, a homolog of melatonin, in stimulating the plant immune system. Their findings indicate that 5-methoxyindole, along with other melatonin homologs, can induce disease resistance and reactive oxygen species production in plants (Kong et al., 2021).
Pinealocyte Secretion Studies
Research by Haldar-Misra and Pévet (2004) found that different 5-methoxyindoles, including this compound, influence the secretion process in pinealocytes. This study contributes to understanding the regulation mechanisms involving sympathetic innervation and 5-methoxyindoles in the pineal gland (Haldar-Misra & Pévet, 2004).
Biomedical Analysis
6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates significant potential in biomedical analysis due to its strong fluorescence in a wide pH range. This property makes it a valuable tool for fluorescent labeling in medical research (Hirano et al., 2004).
Photoreceptor Metabolism
Besharse and Dunis (1983) explored the role of methoxyindoles, including 5-methoxyindoles, in activating rod disk shedding in photoreceptor metabolism. This research provides insights into the control mechanisms of rhythmic photoreceptor metabolism (Besharse & Dunis, 1983).
Mechanism of Action
- Role : These receptors play a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes .
- Resulting Changes : Activation of melatonin receptors influences gene expression, cellular responses, and circadian rhythms .
- Melatonin Biosynthesis : 1-Acetyl-5-methoxyindole is a chemical homolog of melatonin. It shares a similar biosynthetic pathway with melatonin, starting from l-tryptophan. Enzymes like tryptophan 5-hydroxylase and aromatic amino acid decarboxylase are involved .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Safety and Hazards
Future Directions
Indoles are valuable lead compounds for the development of new anti-inflammatory drugs and cancer chemoprevention . The demand for melatonin, an important indoleamine, is increasing due to its health-promoting bioactivities . Therefore, the biosynthesis of melatonin from low-cost L-tryptophan in E. coli provides a rapid and economical strategy for the synthesis of melatonin .
properties
IUPAC Name |
1-(5-methoxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPUHYQEZPPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438519 | |
| Record name | 1-Acetyl-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58246-80-3 | |
| Record name | 1-Acetyl-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
